5-HT2A receptor agonist-3
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Overview
Description
5-HT2A receptor agonist-3 is a compound that selectively activates the 5-hydroxytryptamine receptor 2A (5-HT2A). This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor found in the central and peripheral nervous systems. Activation of the 5-HT2A receptor is known to play a crucial role in various physiological processes, including mood regulation, perception, and cognition .
Preparation Methods
The synthesis of 5-HT2A receptor agonist-3 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzylamine, which is then subjected to various chemical transformations to introduce the desired functional groups. Common reagents used in these reactions include halobenzyl compounds, alkylating agents, and reducing agents .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and automated synthesis techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
5-HT2A receptor agonist-3 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
5-HT2A receptor agonist-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of serotonin receptors and to develop new synthetic methodologies.
Biology: It is used to investigate the role of 5-HT2A receptors in various biological processes, including neurotransmission, cell signaling, and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 5-HT2A receptor agonist-3 involves the activation of the 5-HT2A receptor, which is coupled to the Gq protein. Upon activation, the receptor undergoes a conformational change that leads to the activation of phospholipase C (PLC). This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to changes in cellular function and gene expression .
Comparison with Similar Compounds
5-HT2A receptor agonist-3 can be compared with other similar compounds, such as:
Lysergic acid diethylamide (LSD): A potent 5-HT2A receptor agonist known for its hallucinogenic effects.
Psilocybin: A naturally occurring psychedelic compound that is converted to psilocin in the body and acts as a 5-HT2A receptor agonist.
Mescaline: A naturally occurring phenethylamine that acts as a partial agonist at the 5-HT2A receptor.
The uniqueness of this compound lies in its selective activation of the 5-HT2A receptor without significant activity at other serotonin receptor subtypes, making it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes .
Properties
CAS No. |
1391499-52-7 |
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Molecular Formula |
C21H26BrNO3 |
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(2S,6S)-2-[(4-bromo-2,5-dimethoxyphenyl)methyl]-6-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C21H26BrNO3/c1-24-19-10-5-4-8-16(19)18-9-6-7-15(23-18)11-14-12-21(26-3)17(22)13-20(14)25-2/h4-5,8,10,12-13,15,18,23H,6-7,9,11H2,1-3H3/t15-,18-/m0/s1 |
InChI Key |
KMVGLBONODPTDY-YJBOKZPZSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H]2CCC[C@H](N2)CC3=CC(=C(C=C3OC)Br)OC |
Canonical SMILES |
COC1=CC=CC=C1C2CCCC(N2)CC3=CC(=C(C=C3OC)Br)OC |
Origin of Product |
United States |
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